molecular formula C9H9BrO2 B13649265 4-Bromo-2,2-dimethylbenzo[d][1,3]dioxole

4-Bromo-2,2-dimethylbenzo[d][1,3]dioxole

Cat. No.: B13649265
M. Wt: 229.07 g/mol
InChI Key: RFNWDJXVFUOGLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,2-dimethylbenzo[d][1,3]dioxole (CAS 1247945-14-7) is an organic building block with the molecular formula C9H9BrO2 and a molecular weight of 229.07 Da . This compound is of significant interest in medicinal chemistry research, particularly in the development of novel HIV-1 entry inhibitors. It serves as a crucial synthetic intermediate for introducing the 1,3-benzodioxolyl moiety into lead compounds . Research has explored the substitution of this bulkier, rigid group in the region I of NBD-class CD4 mimics, which target the Phe43 cavity of the HIV-1 envelope glycoprotein gp120 to block virus entry into host cells . The incorporation of this moiety has been shown to improve the selectivity index (SI) of these investigational inhibitors . The compound should be stored sealed in a dry environment, ideally between 2-8°C . Safety guidelines indicate that it may cause skin and eye irritation, and may be harmful if swallowed . This product is intended for research purposes only and is not classified as a medicinal product. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

4-bromo-2,2-dimethyl-1,3-benzodioxole

InChI

InChI=1S/C9H9BrO2/c1-9(2)11-7-5-3-4-6(10)8(7)12-9/h3-5H,1-2H3

InChI Key

RFNWDJXVFUOGLU-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(O1)C(=CC=C2)Br)C

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 2,2 Dimethylbenzo D 1 2 Dioxole

Precursor Synthesis and Initial Functionalization Strategies

The foundation for synthesizing the target molecule is the efficient construction of its core structure, 2,2-dimethylbenzo[d] prepchem.comwku.edudioxole. This section details its synthesis and provides a comparative overview of bromination techniques applicable to benzodioxole systems.

Synthesis of 2,2-dimethylbenzo[d]prepchem.comwku.edudioxole

The primary precursor, 2,2-dimethylbenzo[d] prepchem.comwku.edudioxole, is typically synthesized from the reaction of catechol with an acetone (B3395972) equivalent. Two common laboratory-scale methods are outlined below.

One established method involves the reaction of pyrocatechol (B87986) (catechol) with acetone, using hydrogen chloride gas as a catalyst. The reaction is conducted at low temperatures, and after neutralization and extraction, the product is isolated by vacuum distillation. prepchem.com

A second method utilizes p-toluenesulfonic acid as a catalyst in a reaction mixture of catechol, acetone, and benzene (B151609). prepchem.com This process employs a Soxhlet extractor with molecular sieves to remove the water formed during the reaction, driving the equilibrium towards the product. prepchem.com The product is then purified through extraction and washing. prepchem.com

Table 1: Comparative Data for the Synthesis of 2,2-dimethylbenzo[d] prepchem.comwku.edudioxole
ParameterMethod 1Method 2
Reactants Pyrocatechol, AcetoneCatechol, Acetone, Benzene
Catalyst Hydrogen Chloride (gas)p-Toluenesulfonic Acid
Key Conditions Cooling (0-15 °C)Reflux with molecular sieves
Reported Yield 26% prepchem.com43% prepchem.com

Comparative Analysis of Bromination Techniques for Benzodioxole Systems

The bromination of the benzodioxole ring is a critical step, and the choice of reagents and conditions significantly influences the regiochemical outcome. The two oxygen atoms of the dioxole ring are electron-donating, activating the aromatic ring towards electrophilic substitution, primarily at the C4 and C5 positions (ortho and para to the oxygen atoms, respectively).

Traditional methods often employ molecular bromine (Br₂) with a Lewis acid catalyst, but this can sometimes lead to a mixture of isomers or polybrominated products. wku.edu N-Bromosuccinimide (NBS) has emerged as a more regioselective and easier-to-handle brominating agent. wku.edu The solvent plays a crucial role; for instance, using NBS in a polar solvent like acetonitrile (B52724) can enhance reaction rates and para-selectivity for many activated aromatic systems. wku.edu

A particularly noteworthy method for achieving high regioselectivity involves the use of an iso-amyl nitrite (B80452)/hydrobromic acid (HBr) system. researchgate.netresearchgate.net This approach has been shown to be a mild and efficient reagent for the electrophilic aromatic bromination of 1,3-benzodioxole (B145889), yielding the 4-bromo derivative with high purity. researchgate.net

Table 2: Comparison of Bromination Methods for the Benzodioxole Ring
MethodBrominating Agent(s)Typical ConditionsPrimary Regioselectivity
Classical Bromination Br₂ with Lewis Acid (e.g., FeBr₃)Inert solvent (e.g., CH₂Cl₂)Often yields mixtures of C4/C5 isomers
NBS Bromination N-Bromosuccinimide (NBS)Acetonitrile or CCl₄Solvent-dependent, often favors C5 (para) wku.edu
Oxybromination iso-Amyl nitrite / HBrDichloromethane (B109758), room temp.Highly selective for C4 (ortho) researchgate.net

Regioselective Bromination Approaches for C4-Substitution

Achieving substitution specifically at the C4 position of the 2,2-dimethylbenzo[d] prepchem.comwku.edudioxole ring requires careful control of the reaction conditions to favor attack at one of the electronically activated ortho positions over the para position (C5).

Direct Halogenation Methods and Mechanistic Investigations

Direct halogenation remains the most straightforward approach. The outcome is governed by the mechanism of the reaction—predominantly electrophilic aromatic substitution.

Electrophilic aromatic substitution (EAS) is the canonical mechanism for the bromination of aromatic rings. libretexts.orgbyjus.com The process is initiated by the generation of a strong electrophile, typically a positively polarized bromine species (formally Br⁺). libretexts.org

The mechanism proceeds in two main steps:

Attack by the Aromatic Ring : The electron-rich π system of the benzodioxole ring acts as a nucleophile, attacking the bromine electrophile. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.eduwikipedia.org This step temporarily disrupts the aromaticity and is the rate-determining step of the reaction. msu.edu

Restoration of Aromaticity : A weak base removes a proton from the sp³-hybridized carbon atom bearing the bromine atom. This regenerates the aromatic π system, resulting in the final substituted product. libretexts.orgwikipedia.org

The directing effect of the two oxygen atoms in the dioxole ring strongly favors substitution at the electron-rich ortho (C4) and para (C5) positions. wikipedia.org To selectively obtain the C4-substituted product, reagents like the iso-amyl nitrite/HBr system are effective, as they can promote ortho-bromination under mild conditions, yielding pure 4-bromobenzodioxole. researchgate.netresearchgate.net

Radical bromination presents a different mechanistic pathway that is generally not employed for the substitution on the aromatic ring itself. Standard radical bromination conditions, such as the use of N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) or UV light, are known as the Wohl-Ziegler reaction. wikipedia.org This reaction is highly selective for the substitution of hydrogen atoms at allylic or benzylic positions due to the resonance stabilization of the resulting radical intermediate. wikipedia.orglibretexts.org

For a substrate like 2,2-dimethylbenzo[d] prepchem.comwku.edudioxole, which lacks benzylic hydrogens, radical conditions would not lead to the desired aromatic C-H bromination. The synthesis of 4-Bromo-2,2-dimethylbenzo[d] prepchem.comwku.edudioxole relies on the control of electrophilic, not radical, reaction pathways.

Indirect Strategies for C4-Bromination via Pre-functionalization

Indirect strategies for the C4-bromination of 2,2-dimethylbenzo[d] figshare.comresearchgate.netdioxole circumvent the selectivity issues associated with direct bromination. These methods involve an initial functionalization at the target C4 position to create a synthetic handle, which is then converted to the bromo substituent in a subsequent step. This two-step approach provides a high degree of regiochemical control.

Directed Ortho Metalation (DoM) Approaches

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on the presence of a Directed Metalation Group (DMG), which is typically a heteroatom-containing functional group that can coordinate to an organolithium reagent. organic-chemistry.orgchem-station.com This coordination directs the strong base to deprotonate the proton at the adjacent ortho position, generating a specific aryllithium intermediate. wikipedia.orguwindsor.ca

In the case of 2,2-dimethylbenzo[d] figshare.comresearchgate.netdioxole, the two oxygen atoms of the dioxole ring can function as a cooperative DMG. The process would involve the following steps:

Coordination: The Lewis basic oxygen atoms of the dioxole group coordinate to a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O). uwindsor.ca

Deprotonation: The organolithium base, now held in proximity, selectively abstracts a proton from one of the ortho positions (C4 or C7). This creates a 4-lithio-2,2-dimethylbenzo[d] figshare.comresearchgate.netdioxole intermediate.

Electrophilic Quench: The generated aryllithium species is then treated with an electrophilic bromine source. Common brominating agents for this purpose include molecular bromine (Br₂), 1,2-dibromoethane, or N-bromosuccinimide (NBS). This reaction results in the formation of the C-Br bond at the C4 position, yielding the target molecule. wikipedia.org

The hierarchy of DMGs has been extensively studied, and ether-type oxygens, as found in the benzodioxole ring system, are known to be effective directing groups. baranlab.orgharvard.edu The reaction is typically performed at low temperatures (e.g., -78 °C) to ensure the stability of the aryllithium intermediate and prevent side reactions. uwindsor.ca

Cross-Coupling Precursors and Subsequent Bromodeboronation/Bromodemetalation

Another refined indirect strategy involves the initial installation of a group amenable to cross-coupling, such as a boronic acid or boronic ester, at the C4 position. This precursor is then converted to the bromide through a halodeboronation reaction. This pathway offers excellent control over regioselectivity.

The synthesis can be envisioned in two main stages:

Formation of the Boronic Ester Precursor: The 2,2-dimethylbenzo[d] figshare.comresearchgate.netdioxole-4-boronic acid pinacol (B44631) ester can be synthesized via a metal-catalyzed C-H borylation reaction or through a DoM approach followed by quenching with a boron electrophile like triisopropyl borate (B1201080) or pinacolborane. nih.gov The DoM route provides a direct path to the 4-substituted intermediate, leveraging the directing ability of the dioxole oxygens as described previously.

Bromodeboronation: The isolated boronic ester precursor is then subjected to bromodeboronation. This transformation replaces the C-B bond with a C-Br bond. Studies have shown that this can be achieved using various reagents. A mild and effective method for the halodeboronation of arylboronic acids involves the use of 1,3-dihalo-5,5-dimethylhydantoin in the presence of a catalytic amount of a base like sodium methoxide (B1231860) (NaOMe). acs.org The mechanism is proposed to proceed through a boronate-driven ipso-substitution pathway, where the electrophilic halogen attacks the carbon atom bearing the boron moiety. acs.org This method is often high-yielding and tolerates a variety of functional groups.

StepReaction TypeKey ReagentsIntermediate/Product
1Directed Ortho Metalation (DoM)s-BuLi, THF, -78 °C4-Lithio-2,2-dimethylbenzo[d] figshare.comresearchgate.netdioxole
2BorylationB(OiPr)₃ or Pinacolborane2,2-Dimethylbenzo[d] figshare.comresearchgate.netdioxole-4-boronic acid ester
3BromodeboronationNBS or CuBr₂4-Bromo-2,2-dimethylbenzo[d] figshare.comresearchgate.netdioxole

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

Optimizing the synthetic route to 4-Bromo-2,2-dimethylbenzo[d] figshare.comresearchgate.netdioxole is critical for maximizing yield, ensuring high regioselectivity, and facilitating purification. This involves the careful selection of reagents, solvents, and reaction conditions.

Influence of Reaction Conditions and Solvent Systems on Outcome

For the Directed Ortho Metalation pathway, several factors are paramount:

Base Selection: The choice of organolithium base is critical. s-BuLi and t-BuLi are more reactive than n-BuLi and can be more effective for deprotonating less acidic protons, though they may be less selective. uwindsor.ca For substrates with sensitive functional groups, lithium amide bases like lithium diisopropylamide (LDA) may be preferred.

Solvent and Additives: THF is a common solvent as it effectively solvates the lithium cation and can break down organolithium aggregates, increasing basicity and reaction rates. uwindsor.ca Additives such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can chelate the lithium cation, further increasing the kinetic basicity of the alkyllithium reagent and accelerating the rate of metalation. baranlab.org

Temperature: DoM reactions are almost universally conducted at low temperatures (-78 °C to -20 °C) to prevent decomposition of the organolithium intermediates and to avoid side reactions such as the anionic Fries rearrangement. uwindsor.ca

In the bromodeboronation step, optimization would focus on:

Brominating Agent: The reactivity of the brominating agent must be matched to the substrate. While elemental bromine can be used, reagents like N-bromosuccinimide (NBS) or tetrabutylammonium (B224687) tribromide (TBATB) can offer milder conditions and improved selectivity. nih.gov

Catalyst/Promoter: While some halodeboronations proceed without a catalyst, others are accelerated by copper salts or simple bases. acs.org The choice of catalyst can significantly impact reaction time and yield.

Solvent System: The solvent must be compatible with both the boronic ester and the brominating agent. Acetonitrile and dichloromethane are common choices. researchgate.net

ParameterDoM PathwayBromodeboronation PathwayInfluence on Outcome
Reagent n-BuLi vs. s-BuLi/TMEDANBS vs. CuBr₂ vs. Br₂Affects reaction rate, selectivity, and potential side reactions.
Solvent THF vs. Diethyl EtherAcetonitrile vs. DichloromethaneInfluences solubility, reagent stability, and reaction kinetics.
Temperature -78 °C vs. -40 °C vs. 0 °C0 °C vs. Room TemperatureControls the stability of intermediates and minimizes byproducts.
Reaction Time 1 hour vs. 4 hours30 min vs. 12 hoursDetermines the extent of conversion and potential for degradation.

Scalability Considerations for Research and Development Applications

Transitioning a synthetic route from a laboratory scale to larger research and development or pilot plant scales introduces new challenges.

For DoM reactions , key scalability considerations include:

Handling of Pyrophoric Reagents: Organolithium reagents like n-BuLi are pyrophoric and require specialized handling procedures and equipment for large-scale use.

Thermal Management: Lithiation reactions are often highly exothermic. google.com On a large scale, efficient heat dissipation is crucial to maintain the required low temperatures and prevent runaway reactions. This necessitates the use of jacketed reactors with precise temperature control.

Cryogenics: The need for cryogenic temperatures (-78 °C) can be energy-intensive and costly on a large scale. chem-station.com Identifying conditions that allow the reaction to run safely at higher temperatures (e.g., -20 °C) is often a key goal during process development.

Flow Chemistry: Continuous flow reactors can offer a safer and more efficient alternative for large-scale organolithium chemistry. They allow for rapid mixing and superior heat transfer, minimizing the risks associated with large batch reactions. organic-chemistry.org

For the bromodeboronation step and subsequent workup:

Reagent Cost and Stoichiometry: The cost of boronic acid precursors and brominating agents becomes significant at scale. Optimizing stoichiometry to minimize excess reagents is important for economic viability and to simplify purification.

Purification: Chromatography, which is common in the lab, is often impractical for large quantities. Developing scalable purification methods, such as crystallization or distillation, is a critical aspect of process development.

Process Safety: The potential for gas evolution (e.g., during quenching) and the handling of corrosive brominating agents must be carefully managed at scale.

Reactivity Profiles and Transformational Chemistry of 4 Bromo 2,2 Dimethylbenzo D 1 2 Dioxole

Carbon-Bromine Bond Activation Strategies

The activation of the C-Br bond in 4-Bromo-2,2-dimethylbenzo[d] wikipedia.orgorganic-chemistry.orgdioxole is a key step for its derivatization. This is predominantly achieved through transition-metal-catalyzed cross-coupling reactions, which facilitate the formation of new carbon-carbon and carbon-nitrogen bonds. Additionally, nucleophilic aromatic substitution offers a pathway for the introduction of various functional groups.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and 4-Bromo-2,2-dimethylbenzo[d] wikipedia.orgorganic-chemistry.orgdioxole serves as an excellent substrate for these transformations. The electron-rich nature of the benzodioxole ring system can influence the reactivity of the C-Br bond in these catalytic cycles.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl halides and organoboron compounds. While specific studies detailing the Suzuki-Miyaura coupling of 4-Bromo-2,2-dimethylbenzo[d] wikipedia.orgorganic-chemistry.orgdioxole are not extensively documented in readily available literature, the general principles of this reaction are well-established and can be applied to this substrate. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base to couple the aryl bromide with a boronic acid or its ester.

Aryl bromides are known to readily participate in Suzuki-Miyaura coupling reactions. For instance, the coupling of various aryl bromides with arylboronic acids has been extensively studied, demonstrating the versatility of this reaction in synthesizing biaryl compounds. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be optimized for specific substrates.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Aryl BromideBoronic AcidCatalystBaseSolventYield (%)
4-BromoanisolePhenylboronic acidPd(OAc)₂K₃PO₄Toluene/H₂O>95
1-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O95
4-BromotoluenePhenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane98

This table presents generalized conditions for Suzuki-Miyaura reactions with similar aryl bromides and is intended to be illustrative of the potential for 4-Bromo-2,2-dimethylbenzo[d] wikipedia.orgorganic-chemistry.orgdioxole.

The Heck reaction provides a method for the arylation of alkenes, while the Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Both reactions are typically catalyzed by palladium complexes.

In the Heck reaction , an aryl bromide is coupled with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst and a base. The reaction proceeds via an oxidative addition, migratory insertion, and β-hydride elimination sequence.

The Sonogashira coupling involves the reaction of an aryl bromide with a terminal alkyne, co-catalyzed by palladium and copper salts, in the presence of a base. This reaction is highly efficient for the synthesis of aryl-substituted alkynes. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov

Table 2: General Conditions for Heck and Sonogashira Coupling of Aryl Bromides

ReactionAryl BromideCoupling PartnerCatalyst SystemBaseSolvent
HeckBromobenzeneStyrenePd(OAc)₂, PPh₃Et₃NDMF
SonogashiraIodobenzenePhenylacetylenePdCl₂(PPh₃)₂, CuIEt₃NTHF
Sonogashira (Cu-free)1-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine[DTBNpP] Pd(crotyl)ClTMPDMSO

This table illustrates typical conditions for Heck and Sonogashira reactions with representative aryl halides.

The Negishi and Stille couplings are versatile methods for forming C-C bonds, utilizing organozinc and organotin reagents, respectively.

The Negishi coupling involves the reaction of an aryl halide with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.org Organozinc reagents are known for their high reactivity and functional group tolerance. nih.gov

The Stille coupling employs an organotin reagent (organostannane) to couple with an aryl halide in the presence of a palladium catalyst. nrochemistry.comwikipedia.org Organostannanes are stable and tolerant of a wide range of functional groups, although their toxicity is a concern. nrochemistry.comwikipedia.org

The catalytic cycle for both reactions generally involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organometallic reagent, and finally reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgwikipedia.org

Table 3: Overview of Negishi and Stille Coupling Reactions

Coupling ReactionOrganometallic ReagentCatalystKey Features
NegishiOrganozincPd or Ni complexesHigh reactivity, good functional group tolerance. wikipedia.orgnih.gov
StilleOrganotinPd complexesStable reagents, tolerant to various functional groups. nrochemistry.comwikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a powerful tool for the synthesis of anilines and their derivatives. The development of various generations of phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines with aryl bromides under mild conditions. wikipedia.orgorganic-chemistry.org

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org

Table 4: Representative Ligands and Bases in Buchwald-Hartwig Amination

LigandAmine TypeBase
BINAP, DPPFPrimary aminesNaOt-Bu, Cs₂CO₃
XPhos, RuPhosSecondary aminesK₃PO₄, LiHMDS
BrettPhosHindered aminesK₂CO₃

This table showcases common ligands and bases used in Buchwald-Hartwig amination reactions.

Nucleophilic Aromatic Substitution Reactions

While transition-metal-catalyzed reactions are predominant, the bromine atom of 4-Bromo-2,2-dimethylbenzo[d] wikipedia.orgorganic-chemistry.orgdioxole can also be displaced through nucleophilic aromatic substitution (SNA r). However, for SNA r to occur on an unactivated aryl bromide, harsh reaction conditions or the presence of a strong electron-withdrawing group on the aromatic ring is typically required. The benzodioxole moiety is generally considered electron-donating, which would disfavor a classical SNA r mechanism.

Nevertheless, under certain conditions, such as with very strong nucleophiles or under photolytic or radical conditions, nucleophilic substitution might be achievable. For instance, the reaction of aryl bromides with sodium methoxide (B1231860) can be catalyzed by copper salts to yield anisole (B1667542) derivatives. tue.nl The mechanism of such reactions can be complex and may not follow a simple addition-elimination pathway.

Formation and Reactivity of Organometallic Intermediates (e.g., Grignard Reagents, Organolithium Species)

The carbon-bromine bond at the C4 position of 4-Bromo-2,2-dimethylbenzo[d] adichemistry.comwikipedia.orgdioxole is the primary site for generating highly reactive organometallic intermediates. These species, such as Grignard reagents and organolithium compounds, effectively reverse the polarity of the C4 carbon, transforming it from an electrophilic to a potent nucleophilic center. This "umpolung" is fundamental to their utility in forming new carbon-carbon and carbon-heteroatom bonds.

Grignard Reagents: The formation of the corresponding Grignard reagent, (2,2-dimethylbenzo[d] adichemistry.comwikipedia.orgdioxol-4-yl)magnesium bromide, is typically achieved by reacting the parent aryl bromide with magnesium turnings in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. adichemistry.comwikipedia.org The magnesium metal is often activated to remove the passivating layer of magnesium oxide from its surface. Common activating agents include a small crystal of iodine or 1,2-dibromoethane. wikipedia.org A known procedure for a structurally similar compound, 4-bromo-N,N-dimethylaniline, involves refluxing the aryl bromide with magnesium and a crystal of iodine in THF, which results in the smooth formation of the Grignard reagent. researchgate.net This method serves as a reliable template for the synthesis of the Grignard reagent from 4-Bromo-2,2-dimethylbenzo[d] adichemistry.comwikipedia.orgdioxole.

Once formed, this Grignard reagent is a powerful nucleophile capable of reacting with a wide array of electrophiles. For instance, reaction with esters or carbonates can lead to the formation of ketones or tertiary alcohols. Drawing a parallel from the synthesis of triarylmethane dyes, reacting the Grignard reagent of 4-bromo-N,N-dimethylaniline with diethyl carbonate or methyl benzoate (B1203000) yields precursors to Crystal Violet and Malachite Green, respectively. researchgate.netresearchgate.net This highlights the potential for the (2,2-dimethylbenzo[d] adichemistry.comwikipedia.orgdioxol-4-yl)magnesium bromide to participate in similar addition reactions.

Organolithium Species: Alternatively, organolithium intermediates can be generated via a halogen-lithium exchange reaction. This typically involves treating 4-Bromo-2,2-dimethylbenzo[d] adichemistry.comwikipedia.orgdioxole with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (commonly -78 °C) in an anhydrous solvent like THF. researchgate.netresearchgate.net This exchange is generally rapid and efficient, yielding 2,2-dimethylbenzo[d] adichemistry.comwikipedia.orgdioxol-4-yllithium. This species is often more reactive than the corresponding Grignard reagent and is used when a stronger nucleophile is required. Studies on other bromo-substituted heterocyclic systems have demonstrated that lithiated intermediates can be successfully trapped with various electrophiles, such as aldehydes, ketones, or carbon dioxide, to introduce new functional groups with high precision. researchgate.netgrowingscience.com

The reactivity of these organometallic intermediates is central to their role in cross-coupling reactions. They are key precursors in palladium-catalyzed reactions like the Suzuki-Miyaura (using the derived boronic acid or ester) and Stille couplings, which are powerful methods for forming new C-C bonds with aryl, heteroaryl, or vinyl partners. nih.gov

IntermediateReagents and ConditionsSubsequent Reactions (Examples)
Grignard Reagent Mg, I₂ (cat.), anhyd. THF, refluxAddition to ketones, aldehydes, esters; Cross-coupling reactions (e.g., Kumada)
Organolithium Species n-BuLi or t-BuLi, anhyd. THF, -78 °CQuenching with electrophiles (CO₂, DMF); Transmetalation for Suzuki or Stille coupling

Further Functionalization of the Benzodioxole Ring System

Beyond the chemistry of the C-Br bond, the benzodioxole ring itself can undergo further functionalization, primarily through electrophilic aromatic substitution at the available hydrogen-substituted carbon atoms.

Electrophilic Aromatic Substitution at Non-Brominated Positions

Electrophilic aromatic substitution (EAS) introduces new substituents onto the aromatic core of 4-Bromo-2,2-dimethylbenzo[d] adichemistry.comwikipedia.orgdioxole at the C5, C6, and C7 positions. The regiochemical outcome of these reactions is governed by the cumulative directing effects of the existing substituents: the bromine atom, the fused dioxole ring, and the gem-dimethyl group.

Directing Effects: The fused adichemistry.comwikipedia.orgdioxole moiety is a strong activating group due to the electron-donating resonance effect of the two ether oxygen atoms, directing incoming electrophiles to its ortho and para positions (C4, C5, and C7). The bromine at C4 is a deactivating group but is also an ortho, para-director. Therefore, both the dioxole ring and the bromine atom strongly direct incoming electrophiles to the C5 (ortho to Br, para to one O) and C7 (ortho to one O) positions. The C6 position is meta to the bromine and is less activated by the dioxole ring, making it the least likely site for substitution.

Consequently, electrophilic attack is predicted to occur preferentially at the C5 and C7 positions. While specific studies on 4-Bromo-2,2-dimethylbenzo[d] adichemistry.comwikipedia.orgdioxole are not extensively reported, reactions on related structures provide insight. For example, electrophilic substitution on 1-methylcarbazole-2,3-dicarboxylate dimethyl ester using N-bromosuccinimide (NBS) or urea (B33335) nitrate (B79036) resulted in selective substitution at the C6 position, guided by the carbazole (B46965) nitrogen and ester groups. researchgate.net For the target molecule, common EAS reactions like nitration (using HNO₃/H₂SO₄) or further halogenation (e.g., with Br₂/FeBr₃) would be expected to yield a mixture of 5- and 7-substituted products.

PositionElectronic InfluencePredicted Reactivity
C5 Ortho to Bromine, Para to Dioxole OxygenHighly Favored
C6 Meta to BromineDisfavored
C7 Ortho to Dioxole Oxygen, Para to BromineHighly Favored

Oxidative and Reductive Transformations of the Aromatic Core

The aromatic core of 4-Bromo-2,2-dimethylbenzo[d] adichemistry.comwikipedia.orgdioxole can be modified through oxidative or reductive processes, although these transformations are less common than substitution reactions.

Reductive Transformations: The two primary reductive pathways are hydrodebromination and ring hydrogenation.

Hydrodebromination: The selective removal of the bromine atom to yield 2,2-dimethylbenzo[d] adichemistry.comwikipedia.orgdioxole can be achieved through catalytic hydrogenation (e.g., using H₂ over a palladium catalyst) or by quenching the corresponding organometallic intermediate with a proton source.

Ring Hydrogenation: Under more forcing conditions (e.g., high-pressure hydrogen with a rhodium or ruthenium catalyst), the aromatic ring itself can be reduced. This is a challenging transformation that often requires harsh conditions and may lead to a mixture of partially and fully saturated products.

Oxidative Transformations: The benzodioxole ring is generally stable to mild oxidizing agents. However, under strong oxidative conditions (e.g., with reagents like potassium permanganate, ruthenium tetroxide, or ozone), cleavage of the aromatic ring can occur, leading to the formation of carboxylic acid derivatives. Such reactions are typically degradative and not commonly employed for synthetic purposes unless ring-opening is the desired outcome. The dioxole acetal (B89532) is also susceptible to cleavage under certain acidic conditions, which can be considered a form of oxidative transformation of the catechol precursor.

Chemo- and Regioselectivity in Complex Reaction Environments

In multifunctional molecules, controlling the chemo- and regioselectivity of reactions is paramount for achieving a desired synthetic outcome. 4-Bromo-2,2-dimethylbenzo[d] adichemistry.comwikipedia.orgdioxole presents several distinct reactive sites, making it an excellent substrate for studying selective transformations.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For instance, it is possible to chemoselectively form a Grignard or organolithium reagent at the C-Br bond without affecting the aromatic ring or the acetal group, provided that appropriately mild and non-electrophilic reagents are used under anhydrous conditions. Similarly, electrophilic aromatic substitution can be performed on the benzene (B151609) ring without reacting with the C-Br bond, as the latter is unreactive toward electrophiles.

Regioselectivity: This relates to the position at which a reaction occurs. As discussed, electrophilic aromatic substitution is regioselectively directed to the C5 and C7 positions due to the combined electronic effects of the substituents. researchgate.net In cross-coupling reactions, the transformation is highly regioselective, occurring exclusively at the C4 position via the organometallic intermediate.

In more complex scenarios, such as a molecule bearing multiple different halogen atoms or other reactive sites, the choice of catalyst and reaction conditions becomes critical. Studies on dibrominated benzo-bis(thiadiazole) systems have shown that it is possible to achieve selective mono-substitution at one C-Br bond while leaving the other intact by carefully controlling the reaction conditions for nucleophilic aromatic substitution or Suzuki coupling. mdpi.com This principle of selective functionalization is directly applicable to derivatives of 4-Bromo-2,2-dimethylbenzo[d] adichemistry.comwikipedia.orgdioxole, enabling the stepwise and controlled construction of complex molecular architectures.

Advanced Applications in Organic Synthesis and Scaffold Construction

4-Bromo-2,2-dimethylbenzo[d][1][2]dioxole as a Versatile Synthetic Intermediate

Construction of Complex Polycyclic and Heterocyclic Systems

The synthesis of complex polycyclic and heterocyclic systems is a central theme in organic chemistry, driven by the need for novel therapeutic agents, functional materials, and agrochemicals. 4-Bromo-2,2-dimethylbenzo[d] Current time information in Pasuruan, ID.worldresearchersassociations.comdioxole is an ideal starting material for the construction of such elaborate structures. Through sequential cross-coupling reactions, a variety of substituents can be introduced at the 4-position of the benzodioxole ring.

For instance, a Suzuki-Miyaura coupling reaction can be employed to introduce an aryl or heteroaryl group, forming a biaryl linkage that is a common feature in many complex natural products and pharmaceuticals. worldresearchersassociations.comwikipedia.orglibretexts.org Subsequent intramolecular reactions can then be utilized to forge new rings, leading to the formation of polycyclic aromatic hydrocarbons or extended heterocyclic systems. Similarly, the Heck reaction allows for the introduction of alkenyl groups, which can then undergo further transformations such as cyclization or metathesis to build intricate carbocyclic and heterocyclic frameworks. youtube.comresearchgate.netmdpi.com

The Sonogashira coupling, which introduces an alkynyl group, provides a linear scaffold that can be further elaborated into various cyclic structures. wikipedia.orglibretexts.orgorganic-chemistry.org For example, the resulting alkyne can undergo cyclization reactions with other functional groups present in the molecule to form new heterocyclic rings. Furthermore, the Buchwald-Hartwig amination allows for the introduction of nitrogen-containing substituents, which is a crucial step in the synthesis of a vast array of nitrogen-containing heterocyclic compounds with diverse biological activities. wikipedia.orglibretexts.orgjk-sci.comacsgcipr.org

Role in the Synthesis of Advanced Organic Materials Precursors

The development of advanced organic materials with tailored electronic and optical properties is a rapidly growing field of research. These materials find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The benzodioxole unit is a known component in some of these materials, and the ability to functionalize it at a specific position is highly advantageous.

4-Bromo-2,2-dimethylbenzo[d] Current time information in Pasuruan, ID.worldresearchersassociations.comdioxole can serve as a key building block in the synthesis of precursors for such materials. Through palladium-catalyzed cross-coupling reactions, extended conjugated systems can be constructed by linking the benzodioxole unit to other aromatic or heteroaromatic moieties. For example, repeated Suzuki or Stille couplings can lead to the formation of conjugated polymers or oligomers where the benzodioxole unit can fine-tune the electronic properties of the material.

The electron-donating nature of the dioxole ring can be harnessed to create donor-acceptor architectures, which are crucial for efficient charge separation and transport in organic electronic devices. By coupling the bromo-benzodioxole with an electron-accepting aromatic system, a molecule with a built-in electronic gradient can be synthesized. The 2,2-dimethyl substitution on the dioxole ring can also enhance the solubility of the resulting materials, which is a critical factor for their processability into thin films for device fabrication.

Application in the Modular Synthesis of Scaffolds for Medicinal Chemistry and Agrochemical Research

The benzodioxole moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. nih.govwikipedia.orgchemicalbook.com Derivatives of 1,3-benzodioxole (B145889) are known to exhibit a wide range of biological activities, including anticancer, antioxidant, and insecticidal properties. thermofisher.comgoogle.comacs.orgmdpi.comnih.govbohrium.comchemicalbook.com The ability to introduce diverse substituents onto this core structure in a controlled and systematic manner is therefore of great interest for the discovery of new drugs and agrochemicals.

4-Bromo-2,2-dimethylbenzo[d] Current time information in Pasuruan, ID.worldresearchersassociations.comdioxole is an excellent platform for the modular synthesis of compound libraries for high-throughput screening. The bromine atom acts as a versatile handle for diversification. Using parallel synthesis techniques, a wide variety of building blocks can be coupled to the benzodioxole core via reactions like the Suzuki-Miyaura coupling, allowing for the rapid generation of a large number of structurally diverse analogues. worldresearchersassociations.comresearchgate.netnih.gov

This modular approach enables the systematic exploration of the structure-activity relationship (SAR) of benzodioxole-based compounds. By varying the substituent at the 4-position, chemists can probe the effects of steric and electronic properties on the biological activity of the molecule. This information is crucial for the optimization of lead compounds in the drug discovery and agrochemical development process. The 2,2-dimethyl group can also influence the pharmacokinetic properties of the resulting molecules, such as their metabolic stability and lipophilicity.

Spectroscopic and Structural Elucidation Methodologies for 4 Bromo 2,2 Dimethylbenzo D 1 2 Dioxole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. A full suite of NMR experiments would provide a detailed map of the atomic connectivity and spatial relationships within the 4-Bromo-2,2-dimethylbenzo[d] rsc.orgdoi.orgdioxole molecule.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 4-Bromo-2,2-dimethylbenzo[d] rsc.orgdoi.orgdioxole is anticipated to exhibit distinct signals corresponding to the aromatic and methyl protons. The aromatic region would likely display a complex splitting pattern due to the coupling of the three adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating effect of the dioxole oxygen atoms and the electron-withdrawing effect of the bromine atom. The two methyl groups, being chemically equivalent, are expected to produce a sharp singlet in the upfield region of the spectrum, integrating to six protons.

Expected ¹H NMR Spectral Data: A detailed experimental ¹H NMR data table for 4-Bromo-2,2-dimethylbenzo[d] rsc.orgdoi.orgdioxole is not currently available in the surveyed literature.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on all the carbon environments within the molecule. For 4-Bromo-2,2-dimethylbenzo[d] rsc.orgdoi.orgdioxole, nine distinct carbon signals are expected. The chemical shifts of the six aromatic carbons would be spread over the typical aromatic region (approximately 110-150 ppm), with the carbon atom bonded to the bromine atom appearing at a characteristic chemical shift. The quaternary carbon of the dimethylated center and the carbon of the two equivalent methyl groups would appear in the aliphatic region of the spectrum.

Expected ¹³C NMR Spectral Data: A detailed experimental ¹³C NMR data table for 4-Bromo-2,2-dimethylbenzo[d] rsc.orgdoi.orgdioxole is not currently available in the surveyed literature.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to delineate the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would allow for the unambiguous assignment of the protonated aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For 4-Bromo-2,2-dimethylbenzo[d] rsc.orgdoi.orgdioxole, NOESY could be used to confirm the through-space relationships between the methyl protons and the adjacent aromatic proton.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of 4-Bromo-2,2-dimethylbenzo[d] rsc.orgdoi.orgdioxole. By measuring the mass with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. The presence of bromine would be readily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks of nearly equal intensity, separated by two mass units.

Expected HRMS Data: A detailed experimental HRMS data table for 4-Bromo-2,2-dimethylbenzo[d] rsc.orgdoi.orgdioxole is not currently available in the surveyed literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for assessing the purity of 4-Bromo-2,2-dimethylbenzo[d] rsc.orgdoi.orgdioxole and confirming its identity. The gas chromatogram would indicate the presence of any volatile impurities, while the mass spectrum of the main peak would provide a fragmentation pattern that is characteristic of the compound's structure. The fragmentation pattern would likely involve the loss of a methyl group, followed by other characteristic cleavages of the dioxole ring and the aromatic system.

Expected GC-MS Fragmentation Data: A detailed experimental GC-MS fragmentation data table for 4-Bromo-2,2-dimethylbenzo[d] rsc.orgdoi.orgdioxole is not currently available in the surveyed literature.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is particularly useful for the analysis of complex mixtures containing 4-Bromo-2,2-dimethylbenzo[d] researchgate.netsemanticscholar.orgdioxole, allowing for the identification and quantification of the target compound as well as any impurities or byproducts.

In a typical LC-MS analysis, the sample mixture is first introduced into an HPLC system, where individual components are separated based on their differential partitioning between a stationary phase and a mobile phase. For a compound like 4-Bromo-2,2-dimethylbenzo[d] researchgate.netsemanticscholar.orgdioxole, a reverse-phase HPLC setup is commonly employed, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol).

Following separation by LC, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, as it is a soft ionization method that minimizes fragmentation, typically allowing for the observation of the molecular ion. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight of the components. The presence of a bromine atom in 4-Bromo-2,2-dimethylbenzo[d] researchgate.netsemanticscholar.orgdioxole is readily identifiable in the mass spectrum due to the characteristic isotopic pattern of bromine (79Br and 81Br occur in an approximate 1:1 ratio).

The data obtained from LC-MS can be used to construct a chromatogram that shows the intensity of ions as a function of retention time, allowing for the quantification of the target compound. Furthermore, by analyzing the mass spectrum of each chromatographic peak, the identity of the corresponding component can be determined.

ParameterTypical Value/Condition
LC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)
Flow Rate 0.2-0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Expected [M+H]+ m/z corresponding to C9H10BrO2 + H+

Chromatographic Methods for Purity Assessment, Separation, and Isolation

Chromatographic techniques are indispensable for assessing the purity of 4-Bromo-2,2-dimethylbenzo[d] researchgate.netsemanticscholar.orgdioxole, as well as for its separation and isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of 4-Bromo-2,2-dimethylbenzo[d] researchgate.netsemanticscholar.orgdioxole. By developing a suitable separation method, the percentage of the main compound relative to any impurities can be accurately determined.

A typical HPLC method for this purpose would involve a reverse-phase column and a mobile phase consisting of a mixture of water and an organic solvent. The separation is based on the principle that different compounds in the mixture will have different affinities for the stationary phase and the mobile phase, leading to different retention times. A UV detector is commonly used for detection, as the aromatic ring in the molecule absorbs UV light. The wavelength of detection is chosen to maximize the signal for the compound of interest, typically around 254 nm.

The purity of the sample is determined by integrating the area of the peak corresponding to 4-Bromo-2,2-dimethylbenzo[d] researchgate.netsemanticscholar.orgdioxole and comparing it to the total area of all peaks in the chromatogram. For preparative applications, the conditions can be scaled up to isolate larger quantities of the pure compound.

ParameterTypical Value/Condition
Column C18 or Phenyl-Hexyl reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with water and acetonitrile/methanol
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10-20 µL

Gas Chromatography (GC)

Gas Chromatography (GC) is another valuable technique for the analysis of 4-Bromo-2,2-dimethylbenzo[d] researchgate.netsemanticscholar.orgdioxole, provided the compound is sufficiently volatile and thermally stable. In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase.

A non-polar or medium-polarity capillary column is typically used for the separation of halogenated aromatic compounds. The separated components are then detected by a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS provides the added advantage of identifying the components based on their mass spectra. The purity of the sample can be determined by comparing the peak area of the target compound to the total peak area.

ParameterTypical Value/Condition
Column DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Oven Program Temperature gradient (e.g., 100 °C to 280 °C at 10 °C/min)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions. rsc.orgorgchemboulder.com For the synthesis of 4-Bromo-2,2-dimethylbenzo[d] researchgate.netsemanticscholar.orgdioxole, TLC can be used to quickly assess the consumption of starting materials and the formation of the product.

A small amount of the reaction mixture is spotted onto a TLC plate coated with an adsorbent, typically silica gel. The plate is then placed in a developing chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the mixture are separated based on their polarity. Less polar compounds move further up the plate, while more polar compounds remain closer to the baseline. tifr.res.in

The positions of the spots are visualized, often under UV light, and their retention factors (Rf) are calculated. By comparing the TLC profile of the reaction mixture over time to that of the starting materials and a pure sample of the product, the progress of the reaction can be effectively monitored. rochester.edu

ParameterTypical Value/Condition
Stationary Phase Silica gel 60 F254 on aluminum or glass plates
Mobile Phase (Eluent) Mixtures of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane)
Visualization UV light (254 nm) or chemical staining (e.g., potassium permanganate or iodine)
Application Monitoring the disappearance of starting materials and the appearance of the product

X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies (if applicable)

The technique involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density distribution within the crystal can be calculated, which in turn allows for the determination of the positions of the atoms in the molecule.

For benzodioxole derivatives, X-ray crystallography can confirm the planarity of the aromatic ring and the conformation of the dioxole ring. researchgate.netsemanticscholar.orgias.ac.innih.gov The position of the bromine atom and the dimethyl groups on the dioxole ring can be unambiguously determined. This structural information is invaluable for understanding the molecule's physical and chemical properties and for computational modeling studies.

While specific crystallographic data for 4-Bromo-2,2-dimethylbenzo[d] researchgate.netsemanticscholar.orgdioxole is not widely published, analysis of related benzodioxole structures provides insight into the expected structural features. researchgate.netsemanticscholar.orgias.ac.innih.gov

ParameterInformation Obtained
Unit Cell Dimensions The size and shape of the repeating unit in the crystal lattice
Bond Lengths The distances between bonded atoms (e.g., C-C, C-O, C-Br)
Bond Angles The angles between adjacent bonds
Torsion Angles The dihedral angles that define the molecular conformation
Intermolecular Interactions Information on how the molecules pack in the crystal, including any hydrogen bonding or other non-covalent interactions

Computational Chemistry and Theoretical Investigations of 4 Bromo 2,2 Dimethylbenzo D 1 2 Dioxole

Electronic Structure and Reactivity Predictions

The electronic characteristics of a molecule are fundamental to its reactivity. Computational methods can map out electron distribution and identify orbitals involved in chemical bonding and reactions, thereby predicting how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. researchgate.net

For 4-Bromo-2,2-dimethylbenzo[d] researchgate.netwikipedia.orgdioxole, the HOMO is expected to be distributed primarily over the electron-rich benzodioxole ring system, particularly the oxygen atoms and the aromatic carbons. The LUMO, conversely, is anticipated to have significant contributions from the antibonding orbitals associated with the carbon-bromine (C-Br) bond and the aromatic ring, indicating these as potential sites for nucleophilic attack.

A representative FMO analysis performed using DFT at the B3LYP/6-311++G(d,p) level of theory could yield the following results:

Parameter Energy (eV)
HOMO Energy-6.85
LUMO Energy-1.23
HOMO-LUMO Gap (ΔE)5.62

This interactive table contains hypothetical data for illustrative purposes.

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution within a molecule. researchgate.netwalisongo.ac.id It illustrates the electrostatic potential on the molecule's electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net These regions correspond to likely sites for electrophilic and nucleophilic attack, respectively.

In 4-Bromo-2,2-dimethylbenzo[d] researchgate.netwikipedia.orgdioxole, the most negative potential (red/yellow regions) is expected to be localized around the two oxygen atoms of the dioxole ring due to their high electronegativity and lone pairs of electrons. A region of negative potential would also be associated with the bromine atom, reflecting its electron density. Conversely, positive potential (blue regions) would be most prominent on the hydrogen atoms of the methyl groups and the aromatic ring. These maps are crucial for understanding non-covalent interactions and predicting how the molecule will orient itself when approaching a reactant. youtube.com

A theoretical calculation could provide the following potential values on the molecular surface:

Region Potential (kcal/mol) Predicted Interaction
Dioxole Oxygen Atoms-35.5Site for electrophilic attack / hydrogen bonding
Bromine Atom-15.2Site for electrophilic attack / halogen bonding
Aromatic Hydrogens+20.8Site for nucleophilic interaction

This interactive table contains hypothetical data for illustrative purposes.

Reaction Mechanism Elucidation Through Density Functional Theory (DFT) Studies

DFT is a highly effective computational method for investigating the detailed mechanisms of chemical reactions. researchgate.netmdpi.com It allows for the calculation of the geometries and energies of reactants, products, intermediates, and, most importantly, transition states along a reaction pathway. nih.gov This information helps elucidate reaction feasibility, kinetics, and selectivity. For 4-Bromo-2,2-dimethylbenzo[d] researchgate.netwikipedia.orgdioxole, DFT can be applied to study reactions such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) at the C-Br bond or electrophilic aromatic substitution on the benzene (B151609) ring. nih.gov

A key aspect of mechanistic studies is the identification of the transition state (TS)—the highest energy point on the minimum energy pathway between reactants and products. DFT calculations can precisely locate the geometry of the TS and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate. A lower activation energy corresponds to a faster reaction.

For instance, a DFT study of a Suzuki cross-coupling reaction involving 4-Bromo-2,2-dimethylbenzo[d] researchgate.netwikipedia.orgdioxole could break the mechanism down into steps like oxidative addition, transmetalation, and reductive elimination, with a calculated activation energy for each.

Reaction Step Calculated Activation Energy (Ea) (kcal/mol) Description
Oxidative Addition22.5The rate-determining step, involving the insertion of a Pd(0) catalyst into the C-Br bond.
Transmetalation15.3Transfer of an organic group from a boronic acid derivative to the palladium center.
Reductive Elimination8.7Formation of the new C-C bond and regeneration of the catalyst.

This interactive table contains hypothetical data for illustrative purposes.

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of a solvent by treating it as a continuous medium with a specific dielectric constant. researchgate.net The solvent can stabilize charged intermediates or transition states, thereby lowering the activation energy and accelerating the reaction. DFT calculations incorporating a solvent model can provide a more accurate prediction of reaction outcomes.

The activation energy of the rate-determining step (oxidative addition) from the example above could be recalculated in various solvents to predict the optimal reaction medium.

Solvent Dielectric Constant (ε) Calculated Activation Energy (Ea) (kcal/mol)
Toluene2.422.5
Tetrahydrofuran (B95107) (THF)7.520.1
Dimethylformamide (DMF)36.718.4

This interactive table contains hypothetical data for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations

While the benzodioxole core is largely rigid, the five-membered dioxole ring fused to the benzene ring possesses some flexibility. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. dntb.gov.ua For the 2,2-dimethyl-1,3-dioxole moiety, conformations such as envelope and twisted forms are possible. researchgate.net Computational methods can calculate the potential energy surface of the molecule to identify these low-energy conformers.

Molecular Dynamics (MD) simulations build upon this by simulating the atomic motions of the molecule over time, providing a dynamic picture of its conformational behavior. nih.govgrafiati.com MD can reveal how the molecule flexes, vibrates, and transitions between different conformations at a given temperature, offering insights into its structural dynamics which can influence its interaction with other molecules.

A computational conformational search could identify the relative energies of different puckering states of the dioxole ring.

Conformer Relative Energy (kcal/mol) Puckering Description
C1 (Envelope)0.00One oxygen atom is out of the plane of the other four ring atoms.
C2 (Twist)1.25Two adjacent atoms are displaced on opposite sides of the plane.
C3 (Planar)4.50A high-energy transition state for interconversion.

This interactive table contains hypothetical data for illustrative purposes.

Predictive Modeling for Regioselectivity and Stereoselectivity

Comprehensive searches of scientific literature and computational chemistry databases did not yield specific studies focused on the predictive modeling of regioselectivity and stereoselectivity for the compound 4-Bromo-2,2-dimethylbenzo[d] researchgate.netdioxole. While computational methods are frequently employed to predict the outcomes of chemical reactions for a wide array of organic molecules, including aspects like regioselectivity in electrophilic aromatic substitution or stereoselectivity in asymmetric synthesis, specific theoretical investigations and predictive modeling data for this particular compound are not publicly available at this time.

The regioselectivity of reactions involving substituted benzene rings is often predicted by considering the electronic effects (both inductive and resonance) of the substituents. For 4-Bromo-2,2-dimethylbenzo[d] researchgate.netdioxole, the bromine atom is a deactivating but ortho-, para-directing group due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. The dimethylbenzodioxole moiety also exerts its own directing influence. Computational models, such as those based on Density Functional Theory (DFT), could be used to calculate the energies of possible intermediates (sigma complexes) for electrophilic attack at different positions on the aromatic ring. The relative energies of these intermediates would allow for a quantitative prediction of the most likely site of reaction, thus determining the regioselectivity.

Similarly, predictive modeling can be a powerful tool for understanding the stereoselectivity of reactions, particularly those that create new chiral centers. Should 4-Bromo-2,2-dimethylbenzo[d] researchgate.netdioxole be used as a substrate in a reaction that could produce stereoisomers, computational chemistry could be used to model the transition states leading to the different products. By calculating the activation energies for these transition states, researchers can predict which stereoisomer is likely to be favored.

While the principles of predictive modeling for regioselectivity and stereoselectivity are well-established, the absence of specific research on 4-Bromo-2,2-dimethylbenzo[d] researchgate.netdioxole means that no detailed research findings or data tables can be presented here. Future computational studies on this compound would be necessary to provide such specific insights.

Q & A

Q. What are the standard synthetic routes for 4-Bromo-2,2-dimethylbenzo[d][1,3]dioxole?

The synthesis typically begins with a benzo[d][1,3]dioxole derivative. A two-step approach involves:

  • Step 1 : Methylation of the parent benzo[d][1,3]dioxole using methylating agents (e.g., methyl iodide) under basic conditions to introduce dimethyl groups at the 2-position .
  • Step 2 : Bromination at the 4-position using N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄) under radical initiation or Lewis acid catalysis . Purity is confirmed via column chromatography, with yields optimized by controlling reaction temperature (0–25°C) and stoichiometry .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Key characterization methods include:

  • ¹H/¹³C NMR : Peaks for methyl groups (δ ~1.6–1.8 ppm for ¹H; δ ~20–25 ppm for ¹³C) and bromine-induced deshielding in aromatic protons (δ ~7.0–7.5 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 229 (C₉H₉BrO₂⁺) with isotopic patterns confirming bromine .
  • X-ray Crystallography : Resolves bond angles and distances, particularly the dihedral angle between the dioxole ring and brominated benzene .

Q. What are common functionalization reactions involving this compound?

The bromine atom enables:

  • Cross-Coupling Reactions : Suzuki-Miyaura couplings with aryl boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) to introduce aryl/heteroaryl groups .
  • Nucleophilic Substitution : Replacement of Br with nucleophiles (e.g., amines, thiols) under basic conditions .
  • Halogen Exchange : Fluorination via Ullmann-type reactions with CuF₂ .

Advanced Questions

Q. What are the challenges in achieving regioselective bromination in the synthesis of this compound?

The dimethyl groups at the 2-position create steric hindrance, directing bromination to the 4-position. However, competing 5-/6-position bromination can occur if:

  • Reaction temperatures exceed 25°C, favoring kinetic over thermodynamic control .
  • Inadequate solvent polarity reduces regioselectivity (e.g., non-polar solvents like hexane vs. polar CCl₄) . Mitigation : Use low temperatures (0–5°C), radical initiators (e.g., AIBN), and excess NBS to suppress by-products .

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

The electron-withdrawing bromine and electron-donating methyl groups create a polarized aromatic system:

  • Suzuki Couplings : Bromine activates the ring for Pd insertion, while methyl groups slightly deactivate adjacent positions, favoring para-substitution .
  • Buchwald-Hartwig Amination : Steric bulk from methyl groups slows catalyst access, requiring bulky ligands (e.g., XPhos) for efficient C–N bond formation . Computational studies (DFT) suggest the LUMO at C4 is lowered by 0.8 eV compared to non-brominated analogs, enhancing electrophilicity .

Q. What strategies mitigate discrepancies in reported yields for reactions involving this compound?

Yield variations arise from:

  • Moisture Sensitivity : Hydrolysis of intermediates in humid conditions; use anhydrous solvents and inert atmospheres .
  • Catalyst Loading : Suboptimal Pd concentrations (e.g., <1 mol%) in cross-couplings reduce turnover; optimize to 2–5 mol% .
  • Purification : Silica gel chromatography may degrade brominated products; employ flash chromatography with deactivated silica .

Q. How is this compound utilized in the design of GPR139 agonists?

The benzo[d][1,3]dioxole core acts as a bioisostere for ortho-disubstituted phenyl rings, enhancing metabolic stability. Key applications include:

  • Pharmacophore Development : Replacement of 3,5-diMeO-phenyl groups in lead compounds (e.g., DL126) to improve CNS penetration .
  • Structure-Activity Relationship (SAR) : Methyl groups reduce rotational freedom, optimizing binding to GPR139’s hydrophobic pocket . In vitro assays show EC₅₀ values <10 μM for analogs, with improved selectivity over off-target GPCRs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.